molecular formula C7H4FNO2S B1471354 4-Cyanobenzenesulfonyl fluoride CAS No. 33719-37-8

4-Cyanobenzenesulfonyl fluoride

Cat. No.: B1471354
CAS No.: 33719-37-8
M. Wt: 185.18 g/mol
InChI Key: YKZXWWMBQGHLNP-UHFFFAOYSA-N
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Description

4-Cyanobenzenesulfonyl fluoride is an organic compound with the molecular formula C7H4FNO2S. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring substituted with a cyano group at the para position. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H312, H314, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Cyanobenzene-1-sulfonyl fluoride is known to interact with several enzymes and proteins, playing a crucial role in biochemical reactions. It acts as an inhibitor for certain serine proteases, which are enzymes that cleave peptide bonds in proteins. The compound binds to the active site of these enzymes, preventing them from catalyzing reactions. This interaction is essential for studying enzyme kinetics and understanding the mechanisms of enzyme inhibition .

Cellular Effects

The effects of 4-Cyanobenzene-1-sulfonyl fluoride on various types of cells and cellular processes are significant. It influences cell function by inhibiting specific enzymes, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by 4-Cyanobenzene-1-sulfonyl fluoride can affect processes such as apoptosis, cell proliferation, and differentiation .

Molecular Mechanism

At the molecular level, 4-Cyanobenzene-1-sulfonyl fluoride exerts its effects through binding interactions with biomolecules. The compound forms a covalent bond with the active site of serine proteases, leading to enzyme inhibition. This inhibition can result in changes in gene expression and cellular responses. The molecular mechanism of action involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from performing its catalytic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyanobenzene-1-sulfonyl fluoride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Cyanobenzene-1-sulfonyl fluoride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes, affecting cellular processes .

Dosage Effects in Animal Models

The effects of 4-Cyanobenzene-1-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may selectively inhibit target enzymes without causing significant toxicity. At high doses, it can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a specific dosage level is required to achieve the desired inhibitory effect without causing harm .

Metabolic Pathways

4-Cyanobenzene-1-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. This inhibition can lead to changes in the concentration of metabolites and alter the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 4-Cyanobenzene-1-sulfonyl fluoride within cells and tissues are influenced by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of 4-Cyanobenzene-1-sulfonyl fluoride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with target enzymes and proteins, affecting its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in the presence of a suitable solvent like acetonitrile . This reaction typically occurs under mild conditions and yields the desired sulfonyl fluoride compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine, are commonly used.

    Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed.

Major Products:

Comparison with Similar Compounds

    4-Nitrobenzenesulfonyl Fluoride: Similar in structure but with a nitro group instead of a cyano group.

    4-Methylbenzenesulfonyl Fluoride: Contains a methyl group in place of the cyano group.

Uniqueness: 4-Cyanobenzenesulfonyl fluoride is unique due to the presence of the cyano group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where specific reactivity is required .

Properties

IUPAC Name

4-cyanobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZXWWMBQGHLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33719-37-8
Record name 4-cyanobenzene-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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